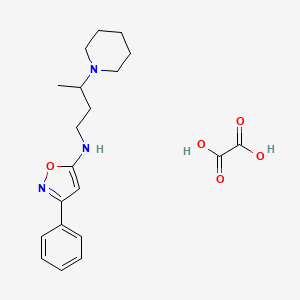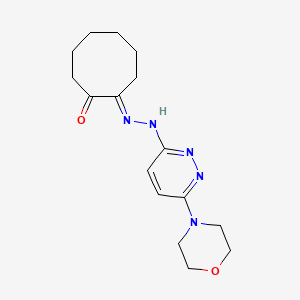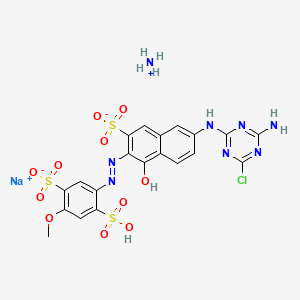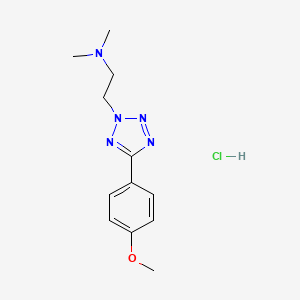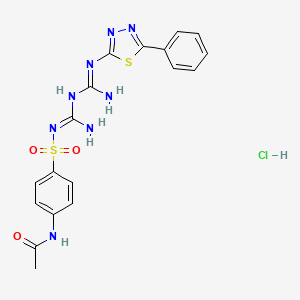
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
準備方法
The synthesis of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiadiazole ring.
Formation of the Imino Groups: The imino groups are introduced through a series of condensation reactions involving amines and formaldehyde.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and crystallization to obtain the monohydrochloride salt.
化学反応の分析
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenyl group.
Reduction: Reduction reactions can occur at the imino groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
科学的研究の応用
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being investigated for its potential use in treating bacterial and fungal infections.
Anti-inflammatory Properties: Research has shown that the compound has anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Industrial Applications: The compound is also being explored for its use in industrial applications, such as in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves several molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits specific enzymes involved in cell proliferation and survival, such as kinases and proteases.
Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
類似化合物との比較
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride can be compared with other thiadiazole derivatives:
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the sulfonyl and imino groups, making it less potent in its biological activities.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This compound has a similar thiadiazole core but differs in its substituents, leading to different pharmacological properties.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has a nitrothiazole moiety, which enhances its anticancer activity compared to the sulfonyl derivative.
特性
CAS番号 |
109193-26-2 |
|---|---|
分子式 |
C18H19ClN8O3S2 |
分子量 |
495.0 g/mol |
IUPAC名 |
N-[4-[(E)-[amino-[[(E)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamimidoyl]amino]methylidene]amino]sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H18N8O3S2.ClH/c1-11(27)21-13-7-9-14(10-8-13)31(28,29)26-17(20)22-16(19)23-18-25-24-15(30-18)12-5-3-2-4-6-12;/h2-10H,1H3,(H,21,27)(H5,19,20,22,23,25,26);1H |
InChIキー |
XUSLWUWAAGKDDF-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)C3=CC=CC=C3)/N.Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)C3=CC=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









